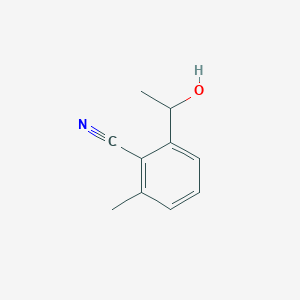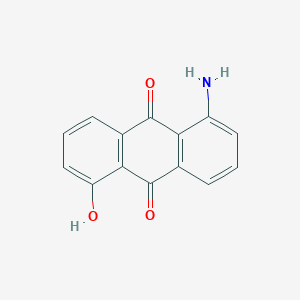
2-Chloro-4-methoxy-6-phenoxy-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-methoxy-6-phenoxy-1,3,5-triazine is a member of the 1,3,5-triazine family, which is known for its diverse applications in various fields such as agriculture, pharmaceuticals, and materials science. This compound is characterized by the presence of chloro, methoxy, and phenoxy substituents on the triazine ring, which impart unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methoxy-6-phenoxy-1,3,5-triazine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with appropriate nucleophiles. The general synthetic route can be summarized as follows:
Step 1: Cyanuric chloride is reacted with methanol in the presence of a base such as sodium hydroxide to form 2-chloro-4,6-dimethoxy-1,3,5-triazine.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale batch or continuous processes, utilizing the same basic synthetic route but optimized for efficiency and yield. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to maximize the production of the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methoxy-6-phenoxy-1,3,5-triazine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methoxy and phenoxy groups can participate in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form corresponding hydroxyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in the presence of a base (e.g., sodium hydroxide or potassium carbonate).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Aqueous base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid).
Major Products Formed
Nucleophilic Substitution: Formation of substituted triazines with various functional groups.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the methoxy and phenoxy groups.
Hydrolysis: Formation of hydroxyl-substituted triazines.
Scientific Research Applications
2-Chloro-4-methoxy-6-phenoxy-1,3,5-triazine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Chloro-4-methoxy-6-phenoxy-1,3,5-triazine involves its interaction with specific molecular targets, leading to various biological effects. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can result in the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Similar in structure but lacks the phenoxy group, leading to different chemical properties and reactivity.
2-Amino-4-methoxy-6-phenoxy-1,3,5-triazine: Contains an amino group instead of a chloro group, which affects its biological activity and applications.
2-Chloro-4,6-diphenoxy-1,3,5-triazine: Contains two phenoxy groups, resulting in different chemical and physical properties.
Uniqueness
2-Chloro-4-methoxy-6-phenoxy-1,3,5-triazine is unique due to the combination of chloro, methoxy, and phenoxy substituents on the triazine ring. This unique combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
42030-98-8 |
|---|---|
Molecular Formula |
C10H8ClN3O2 |
Molecular Weight |
237.64 g/mol |
IUPAC Name |
2-chloro-4-methoxy-6-phenoxy-1,3,5-triazine |
InChI |
InChI=1S/C10H8ClN3O2/c1-15-9-12-8(11)13-10(14-9)16-7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
BEFZTDISUQQAPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=N1)Cl)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


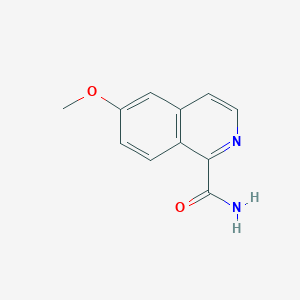

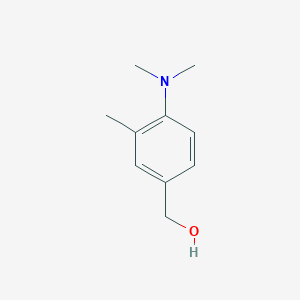
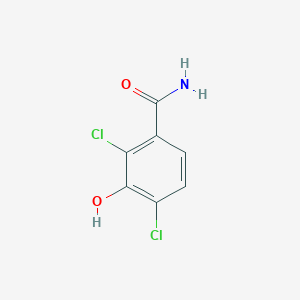
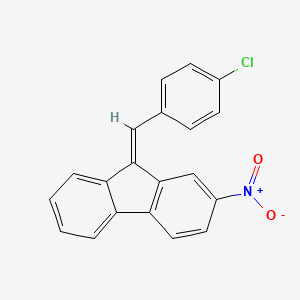
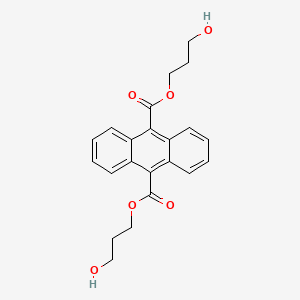
![Ethanol, 2-[[4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl]amino]-](/img/structure/B13143127.png)
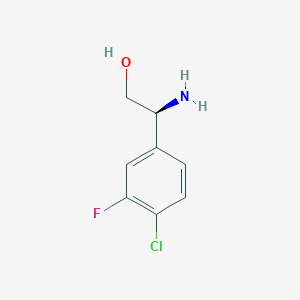
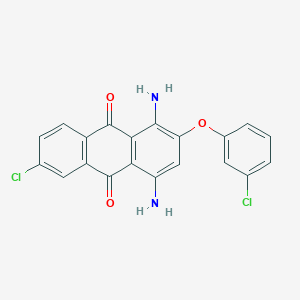
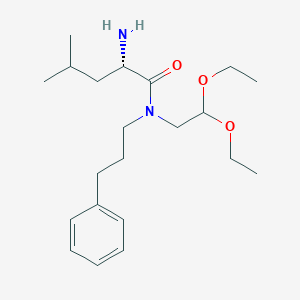
![disodium;azane;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B13143155.png)
